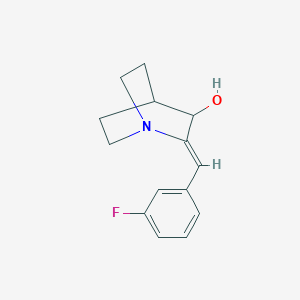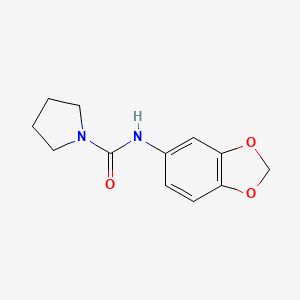![molecular formula C12H7ClN2OS B5366356 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-pyrazole](/img/structure/B5366356.png)
1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CBTA and has a molecular formula of C13H8ClNOS. CBTA is a pyrazole derivative that has been synthesized using various methods, and its synthesis, mechanism of action, and physiological effects have been extensively studied.
作用機序
The mechanism of action of CBTA is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. CBTA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the inflammatory response. CBTA has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in regulating the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
CBTA has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. CBTA has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. CBTA has also been shown to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. CBTA has also been shown to exhibit anti-microbial activity against various bacteria and fungi.
実験室実験の利点と制限
The advantages of using CBTA in lab experiments include its high purity, stability, and ease of synthesis. CBTA is also readily available from commercial sources, making it easily accessible for researchers. The limitations of using CBTA in lab experiments include its potential toxicity and the need for careful handling and disposal. CBTA is also relatively expensive compared to other compounds, which may limit its use in some experiments.
将来の方向性
There are several future directions for research on CBTA. One area of research is the development of novel derivatives of CBTA with improved pharmacological properties. Another area of research is the evaluation of CBTA for its potential use in photodynamic therapy. Additionally, the potential use of CBTA as a building block for the synthesis of novel materials and its application in organic electronics is an area of active research. Finally, further studies are needed to fully understand the mechanism of action of CBTA and its potential use in various fields.
合成法
The synthesis of CBTA has been achieved through various methods, including the reaction of 3-chlorobenzothiophene-2-carboxylic acid with hydrazine hydrate, followed by the reaction with thionyl chloride. Another method involves the reaction of 3-chlorobenzothiophene-2-carboxylic acid with hydrazine hydrate, followed by the reaction with phosphorus oxychloride and subsequent reaction with pyrazole-1-carboxamide. The synthesis of CBTA is a multi-step process that requires careful optimization of reaction conditions to obtain high yields and purity.
科学的研究の応用
CBTA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agricultural chemistry. In medicinal chemistry, CBTA has been evaluated for its anti-inflammatory, anti-cancer, and anti-microbial properties. CBTA has also been studied for its potential use as a photosensitizer in photodynamic therapy. In material science, CBTA has been evaluated for its potential use in organic electronics and as a building block for the synthesis of novel materials. In agricultural chemistry, CBTA has been evaluated for its potential use as a fungicide and herbicide.
特性
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-pyrazol-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-10-8-4-1-2-5-9(8)17-11(10)12(16)15-7-3-6-14-15/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJULKXSFLGMPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)N3C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl {2,6-dichloro-4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate](/img/structure/B5366282.png)
![isopropyl 2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5366290.png)
![1-methyl-6-(3-pyridinyl)-N-[1-(2-thienyl)butyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5366304.png)


![N-[1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B5366324.png)
![1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5366327.png)
amine hydrochloride](/img/structure/B5366337.png)
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5366345.png)

![2-cyano-3-{2-[(2-fluorobenzyl)oxy]phenyl}-N-(2-methoxyphenyl)acrylamide](/img/structure/B5366352.png)
![5-(4-fluorophenyl)-7-(4-methyl-1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5366364.png)
![N-ethyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5366371.png)